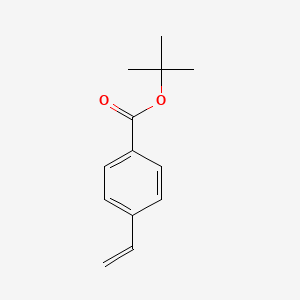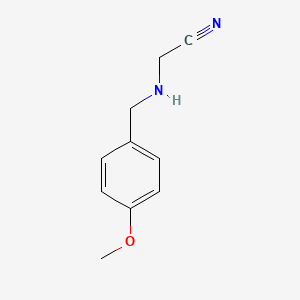
Piperidin-1-YL benzoate
Overview
Description
Piperidin-1-YL benzoate is a compound with the molecular formula C12H15NO2 . It is also known by other names such as BENZOIC ACID PIPERIDIN-1-YL ESTER and 1-(Benzoyloxy)piperidine .
Molecular Structure Analysis
The molecular structure of Piperidin-1-YL benzoate consists of a piperidine ring attached to a benzoate group . The compound has a molecular weight of 205.25 g/mol . Its InChIKey, a unique identifier for chemical substances, is XXZBTNPVRWWWPI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Piperidin-1-YL benzoate has a molecular weight of 205.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 205.110278721 g/mol . The Topological Polar Surface Area of the compound is 29.5 Ų .
Scientific Research Applications
Anti-Alzheimer’s Disease
There is interest in the role of piperidine derivatives in treating neurodegenerative diseases like Alzheimer’s, possibly by affecting neurotransmitter systems or preventing amyloid plaque formation.
Each of these applications represents a significant area of research where Piperidin-1-YL benzoate derivatives could make a meaningful impact. For further detailed reading on these applications, you can refer to the following sources .
Mechanism of Action
Target of Action
Piperidin-1-YL benzoate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have shown potential anticancer activity through interactions with tumor cells .
Biochemical Pathways
Piperidin-1-YL benzoate, like other piperidine derivatives, may affect various biochemical pathways. For instance, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects could be mediated by the regulation of crucial signaling pathways essential for the establishment of cancers .
Result of Action
The result of Piperidin-1-YL benzoate’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with piperidine derivatives, the molecular and cellular effects could be diverse . For instance, if Piperidin-1-YL benzoate exhibits anticancer activity, it might induce cytotoxicity and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of Piperidin-1-YL benzoate could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . For instance, certain piperidine derivatives undergo dehydration in an acidic environment to form tetrahydropyridine .
properties
IUPAC Name |
piperidin-1-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBTNPVRWWWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460874 | |
| Record name | 1-(Benzoyloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-YL benzoate | |
CAS RN |
5542-49-4 | |
| Record name | 1-(Benzoyloxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)





![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)




